3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride
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Overview
Description
3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride is a heterocyclic compound that belongs to the pyrazolopyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminomethyl-5-methylpyrazole with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to achieve high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers .
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to inhibition or activation of specific biological processes .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure but differ in the position of nitrogen atoms and substituents.
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring system but with different heteroatoms and functional groups
Uniqueness
3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride is unique due to its specific substitution pattern and the presence of both amino and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11ClN4O |
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Molecular Weight |
214.65 g/mol |
IUPAC Name |
3-(aminomethyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one;hydrochloride |
InChI |
InChI=1S/C8H10N4O.ClH/c1-11-2-3-12-7(8(11)13)6(4-9)5-10-12;/h2-3,5H,4,9H2,1H3;1H |
InChI Key |
QKWRELNDOZURRW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN2C(=C(C=N2)CN)C1=O.Cl |
Origin of Product |
United States |
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